Superior Infarct Size Reduction in Myocardial Ischemia-Reperfusion: Z-LEHD-FMK vs Z-VAD-FMK vs Z-IETD-FMK
In an ex vivo rat Langendorff heart model subjected to 35 min coronary occlusion and 120 min reperfusion, Z-LEHD-FMK (0.07 μM) reduced infarct-risk ratio to 19.3 ± 2.4%, outperforming the pan-caspase inhibitor Z-VAD-FMK (24.6 ± 3.4%) and the caspase-8 inhibitor Z-IETD-FMK (23.0 ± 5.4%) [1]. The quantitative difference represents a 21.5% greater infarct size reduction relative to Z-VAD-FMK and a 16.1% greater reduction relative to Z-IETD-FMK under identical experimental conditions [1].
| Evidence Dimension | Infarct-risk ratio (infarct size as percentage of risk zone) |
|---|---|
| Target Compound Data | 19.3 ± 2.4% |
| Comparator Or Baseline | Z-VAD-FMK: 24.6 ± 3.4%; Z-IETD-FMK: 23.0 ± 5.4%; Control (untreated): 38.5 ± 2.6% |
| Quantified Difference | 21.5% greater infarct reduction vs Z-VAD-FMK; 16.1% vs Z-IETD-FMK; 49.9% vs control |
| Conditions | Rat isolated hearts, 35 min coronary occlusion + 120 min reperfusion, inhibitor administration during early reperfusion, n ≥ 6 per group |
Why This Matters
This direct head-to-head comparison demonstrates that Z-LEHD-FMK TFA provides quantitatively superior cardioprotection compared to both broader-spectrum and alternative initiator caspase inhibitors, justifying its selection for myocardial ischemia-reperfusion studies.
- [1] Mocanu MM, Baxter GF, Yellon DM. Caspase inhibition and limitation of myocardial infarct size: protection against lethal reperfusion injury. Br J Pharmacol. 2000;130(2):197-200. doi:10.1038/sj.bjp.0703336. View Source
